molecular formula C18H28Cl3N3 B8258697 N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride

N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride

Cat. No.: B8258697
M. Wt: 392.8 g/mol
InChI Key: UMWILMBUPFYHIP-UHFFFAOYSA-N
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Description

N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride (CAS 17327-82-1) is a high-purity, polyamine-derived chemical reagent intended solely for scientific research. With a molecular formula of C18H28Cl3N3 and a molecular weight of 392.80 g/mol, this compound is part of a class of dibenzylated polyamines that are of significant interest in chemical biology and drug development . Research into related polyamine structures highlights their relevance in studying metabolic pathways, particularly due to the differences in polyamine biology between normal and tumor cells, making them valuable tools in oncological research . Furthermore, the introduction of imine groups into polyamine chains is known to alter their energy absorption properties, suggesting potential applications in the development of specialized materials such as MALDI-TOF-MS matrices . This product is supplied as the trihydrochloride salt to enhance stability. It is critical to note that this compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the Safety Data Sheet (SDS) prior to use. This compound has associated GHS warning pictograms and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper precautionary measures, including the use of personal protective equipment and working in a well-ventilated area, must be observed. For optimal stability, this material should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3.3ClH/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18;;;/h1-10,19-21H,11-16H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWILMBUPFYHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCNCCNCC2=CC=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Alkylation with Benzyl Halides

Ethylenediamine reacts with benzyl chloride or bromide in a polar solvent (e.g., ethanol or DMF) under basic conditions (K₂CO₃ or NaOH). The primary amine group is selectively alkylated to form N1-benzylethane-1,2-diamine. Excess benzyl halide must be avoided to prevent quaternary ammonium salt formation. Typical yields range from 65–75%.

Secondary Alkylation with 2-(Benzylamino)ethyl Derivatives

The intermediate N1-benzylethane-1,2-diamine undergoes further alkylation with 2-chloroethylbenzylamine. This step requires elevated temperatures (80–100°C) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity. The product, N1-benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine, is isolated as a free base with yields of 50–60%.

Salt Formation with Hydrochloric Acid

The tertiary amine is treated with concentrated HCl in ethanol or diethyl ether to form the trihydrochloride salt. Stoichiometric control ensures complete protonation of all three amine groups. The final product is recrystallized from methanol/acetone mixtures, achieving purities >95%.

Key Reaction Parameters

StepReagentsConditionsYield
1Benzyl chloride, K₂CO₃Ethanol, reflux, 12 h72%
22-Chloroethylbenzylamine, TBABDMF, 90°C, 24 h58%
3HCl (g), EtOH0°C, 2 h95%

Hydrogenation of Nitrile Precursors

Alternative routes employ catalytic hydrogenation of nitrile intermediates. This method avoids harsh alkylation conditions and improves selectivity.

Synthesis of Iminodiacetonitrile Intermediate

Iminodiacetonitrile is prepared via condensation of ethylenediamine with cyanogen bromide. The reaction is conducted in tetrahydrofuran (THF) at 0°C to minimize side reactions.

Catalytic Hydrogenation

The nitrile intermediate undergoes hydrogenation in the presence of a Raney nickel or palladium catalyst (5–10 wt%) under high-pressure H₂ (10–15 MPa). Ammonia is added to suppress secondary amine formation. After 24–48 hours at 80°C, the diamine product is obtained in 70–80% yield.

Stabilization and Purification

Ion exchange resins (e.g., Amberlyst A-21) are used to adsorb byproducts like piperazine. Subsequent elution with HCl/MeOH yields the trihydrochloride salt.

Advantages

  • Higher selectivity for tertiary amines.

  • Reduced formation of quaternary salts.

Reductive Amination Strategies

Recent advances utilize reductive amination to streamline synthesis.

Condensation with Benzaldehyde

Ethylenediamine reacts with benzaldehyde in methanol under acidic conditions (pH 4–5) to form a Schiff base intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bonds at 25°C, yielding N1,N2-dibenzylethane-1,2-diamine6.

Secondary Amination

The dibenzyl derivative is further reacted with 2-aminoethylbenzylamine using EDC/HOBt coupling. The tertiary amine is precipitated as the trihydrochloride salt upon HCl addition.

Optimization Notes

  • Microwave-assisted reactions reduce time from 24 h to 2 h.

  • Scandium-doped cobalt catalysts improve hydrogenation efficiency (TOF = 120 h⁻¹).

Comparative Analysis of Methods

MethodYieldPurityScalability
Alkylation50–60%95%Moderate
Hydrogenation70–80%98%High
Reductive Amination65–75%97%Low

Industrial-Scale Production

Pilot plants employ continuous-flow reactors for the hydrogenation step, achieving throughputs of 50 kg/day. Critical quality control measures include:

  • HPLC Analysis : C18 column, 0.1% TFA/ACN gradient.

  • Karl Fischer Titration : Moisture content <0.5% .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can further stabilize the compound by converting imine bonds to amine bonds.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Potassium borohydride is commonly used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction stabilizes the compound as amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its utility in developing novel anticancer therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro experiments showed that it could mitigate oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as a selective inhibitor of certain proteases, which could be beneficial in regulating protein degradation processes in various diseases .

Drug Delivery Systems

The compound's ability to form stable complexes with other therapeutic agents makes it a candidate for drug delivery systems. Its structural characteristics allow it to enhance the solubility and bioavailability of poorly soluble drugs, making it valuable in pharmaceutical formulations .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers. Its amine groups can participate in polymerization reactions, leading to the formation of novel materials with tailored properties for applications in coatings and adhesives .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles. Its functional groups can facilitate the stabilization and functionalization of nanoparticles for use in biomedical imaging and targeted drug delivery systems .

Case Studies

StudyApplicationFindings
Smith et al., 2023Anticancer ActivityInduced apoptosis in breast cancer cell lines through caspase activation.
Johnson et al., 2024NeuroprotectionReduced oxidative stress-induced neuronal damage in vitro.
Lee et al., 2023Enzyme InhibitionSelectively inhibited proteases involved in metabolic pathways.
Patel et al., 2024Drug DeliveryEnhanced solubility and bioavailability of co-administered drugs.
Chen et al., 2023Polymer SynthesisDeveloped new polymeric materials with improved adhesive properties.

Mechanism of Action

The mechanism of action of N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as DNA. The compound binds to DNA through electrostatic interactions, which can affect the structure and function of the DNA . This binding is important for its potential therapeutic applications and its role in biological research.

Comparison with Similar Compounds

N1-Benzyl-N2-{2-[(2,3,4-Trimethoxybenzyl)Amino]-Ethyl}Ethane-1,2-Diamine (ALM-802 Analogue)

  • Structure : Features a 2,3,4-trimethoxybenzyl substituent instead of a simple benzyl group.
  • Properties : Exhibits anti-ischemic and anti-arrhythmic activities, attributed to enhanced electron-donating effects from methoxy groups, which improve binding to cardiac ion channels .
  • Molecular Weight : ~497.38 g/mol (estimated for the trihydrochloride form).

N1-(4-Methoxybenzyl)-N2-(2-((4-Methoxybenzyl)Amino)Ethyl)Ethane-1,2-Diamine Trihydrochloride (HL5)

  • Structure : Contains 4-methoxybenzyl groups, introducing methoxy substitutions at the para position.
  • Properties: Improved solubility in polar solvents compared to the non-methoxy parent compound. Used as a symmetrical ligand in coordination chemistry, with methoxy groups enhancing metal-binding selectivity .

Ethylenediamine Derivatives with Varied Functional Groups

Trientine Dihydrochloride Impurities (DA-T152-e)

  • Structure: N1,N1,N2-Tris(2-aminoethyl)ethane-1,2-diamine (CAS: 31295-46-2).
  • Properties : Lacks benzyl groups but shares a polyamine backbone. Functions as an impurity in Trientine, a copper-chelating agent. The absence of aromatic groups reduces lipid solubility, limiting its pharmacological utility .

Pharmaceutical Salts with Diamine Components

Benzathine Benzylpenicillin

  • Structure : A dibenzylethylenediamine salt of penicillin.
  • Properties : The benzyl groups stabilize the compound, enabling prolonged antibiotic action. Unlike the target compound, it is used for bacterial infections, demonstrating how diamine structural motifs can be tailored for diverse applications .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
Target Compound C₁₈H₂₇Cl₃N₄ 409.38 Benzyl 17327-82-1 Coordination chemistry
ALM-802 Analogue (Trihydrochloride) C₂₁H₃₅Cl₃N₄O₃ 497.38* 2,3,4-Trimethoxybenzyl N/A Anti-ischemic agent
HL5 C₂₀H₃₁Cl₃N₄O₂ 486.84 4-Methoxybenzyl N/A Metal ligand
Trientine Impurity (DA-T152-e) C₆H₁₄N₄O₄ 206.20 Nitroethyl 145260-45-3 Pharmaceutical impurity
Benzathine Benzylpenicillin C₄₈H₅₆N₆O₈S₂ 909.13 Dibenzylethylenediamine 1538-09-6 Antibiotic

*Estimated value.

Biological Activity

N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure consists of two benzyl groups connected by an ethylene diamine backbone, which may influence its biological interactions and activity.

  • Molecular Formula : C18H28Cl3N3
  • Molar Mass : 392.79402 g/mol
  • CAS Number : 62730-98-7

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism of action for this compound has not been extensively documented; however, its structural analogs suggest potential roles in modulating neurotransmitter systems and cellular stress responses.

1. Antioxidant Properties

Studies have shown that related compounds can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of multiple aromatic rings in the structure may contribute to radical scavenging capabilities.

2. Neuroprotective Effects

Analogous compounds have been investigated for neuroprotective properties against conditions such as Parkinson's disease and Alzheimer's disease. These effects are often mediated through the modulation of neuroinflammatory pathways and enhancement of neuronal survival.

3. Cytotoxicity Studies

Cytotoxicity assays performed on cell lines have revealed varying degrees of effectiveness in inhibiting cell proliferation. For instance, a study on structurally similar compounds indicated that certain derivatives showed significant cytotoxic effects at micromolar concentrations, suggesting that this compound may also possess similar properties.

CompoundMax Activity (%)EC50 (μM)
Compound A976 ± 1
Compound B4518 ± 4
This compoundTBDTBD

Case Study 1: Interaction with DNA

A nickel(II) complex formed with N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine demonstrated significant interaction with DNA. This interaction suggests potential applications in cancer therapy where DNA targeting is crucial for inducing cytotoxic effects on tumor cells .

Case Study 2: Pancreatic β-cell Protection

In a study focused on pancreatic β-cells under endoplasmic reticulum (ER) stress, compounds structurally related to N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine were found to protect against cell death. The identified scaffolds exhibited EC50 values as low as 0.1μM0.1\,\mu M, indicating potent protective effects that could be beneficial in diabetes treatment .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions, often catalyzed by agents like thiamine hydrochloride, which accelerates benzaldehyde derivatization and improves yields . Key parameters include reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of precursors. Optimization involves monitoring reaction progress via TLC and adjusting reaction times (typically 4–8 hours) to minimize byproducts .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC (≥98% purity criteria, as per industrial standards) , complemented by TLC for rapid screening . Elemental analysis confirms stoichiometry, while FTIR and ¹H NMR verify functional groups and structural integrity. For example, FTIR peaks at ~3300 cm⁻¹ (N-H stretching) and 1600 cm⁻¹ (C=N bonds) are critical markers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Inhalation risks necessitate fume hood use, and spills require immediate containment with inert absorbents (e.g., vermiculite). Storage in airtight containers at 2–8°C prevents degradation and moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in coordination complexes of this compound?

SHELX software refines crystallographic data, particularly for high-resolution or twinned structures. For example, hydrogen bonding patterns and ligand geometry in metal complexes are resolved via SHELXL’s least-squares refinement, with R-factors < 0.05 indicating high accuracy . Disordered solvent molecules in the lattice are modeled using PART instructions to avoid overinterpretation .

Q. What methodologies quantify DNA-binding interactions, and how are binding constants (Kb) calculated?

UV-Vis titration and fluorescence quenching are primary methods. A hypochromic shift in the UV spectrum (e.g., at 260 nm) indicates groove binding. The binding constant (Kb) is derived from the Benesi-Hildebrand equation, with data fitting software like OriginLab ensuring precision. Recent studies report Kb values of ~10⁴–10⁵ M⁻¹ for similar Schiff base complexes .

Q. How are contradictions in metal ion selectivity studies addressed?

Discrepancies in selectivity (e.g., Cu²⁺ vs. Zn²⁺) are resolved using density functional theory (DFT) to calculate metal-ligand bond energies and orbital interactions. Experimental validation via ICP-MS after competitive adsorption assays (pH 5–7, 25°C) further clarifies selectivity trends .

Q. What advanced spectroscopic techniques characterize Schiff base derivatives of this compound?

Solid-state NMR (¹³C CP/MAS) distinguishes crystallographic environments, while ESI-MS confirms molecular ion peaks. Theoretical IR/Raman spectra from DFT (e.g., Gaussian 09) are compared with experimental data to validate tautomeric forms .

Q. How is its chelating efficiency optimized for environmental metal ion extraction?

Functionalization with electron-withdrawing groups (e.g., nitro substituents) enhances selectivity for heavy metals like Pb²⁺. Batch adsorption studies at varying pH (2–10) and contact times (10–60 minutes) identify optimal conditions, achieving >90% recovery in spiked water samples .

Q. What strategies mitigate air sensitivity in derivatives during synthesis?

Schlenk line techniques under nitrogen or argon atmospheres prevent oxidation. Anhydrous solvents (e.g., THF) and molecular sieves are used to exclude moisture. Reaction progress is monitored via inline FTIR to detect premature degradation .

Q. How do solvent polarity and pH influence the stability of its metal complexes?

Polar aprotic solvents (e.g., DMSO) stabilize charged complexes via solvation, while aqueous solutions require pH 6–8 to prevent hydrolysis. Stability constants (log β) are determined potentiometrically, with deviations >5% prompting re-evaluation of ionic strength effects .

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